methyl 5-(((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate
Description
Methyl 5-(((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate is a heterocyclic compound featuring a pyrimidoindole core fused with a furan-2-carboxylate moiety. The pyrimido[5,4-b]indole scaffold is substituted at position 3 with a 4-methoxyphenyl group and at position 2 with a thioether-linked methylfuran carboxylate. This structure confers unique physicochemical and biological properties, making it a candidate for pharmaceutical applications, particularly in targeting Toll-like receptor 4 (TLR4) pathways, as suggested by analogs in the literature .
Key structural attributes:
- Pyrimidoindole core: A bicyclic system combining pyrimidine and indole rings, known for its role in nucleic acid interactions and enzyme inhibition.
- Furan-2-carboxylate moiety: Contributes to solubility and metabolic stability due to its ester group.
Properties
IUPAC Name |
methyl 5-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanylmethyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O5S/c1-30-15-9-7-14(8-10-15)27-22(28)21-20(17-5-3-4-6-18(17)25-21)26-24(27)33-13-16-11-12-19(32-16)23(29)31-2/h3-12,25H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUYBIUBENVJHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC5=CC=C(O5)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the indole core, introduction of the methoxyphenyl group, and subsequent functionalization to introduce the furan-2-carboxylate moiety. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Substitution reactions can introduce new substituents, enhancing the compound’s properties or activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to methyl 5-(((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate exhibit significant anticancer properties. The pyrimidine structure is known for its ability to inhibit specific kinases involved in cancer cell proliferation. Studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, making them candidates for further development as anticancer agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. It has demonstrated effectiveness against a range of bacterial and fungal strains. The presence of the furan and pyrimidine moieties contributes to its interaction with microbial enzymes, disrupting their function and viability .
Neuroprotective Effects
Recent studies suggest that the compound may possess neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The mechanism is thought to involve the inhibition of oxidative stress pathways and modulation of neuroinflammatory responses .
Material Science
Polymeric Composites
In material science, this compound has been explored as a potential additive in polymeric composites. Its incorporation can enhance the mechanical properties and thermal stability of polymers. Research indicates that composites containing this compound exhibit improved tensile strength and resistance to thermal degradation .
Nanotechnology
The compound's unique structural properties make it suitable for applications in nanotechnology. Its derivatives can be synthesized into nanoparticles that are utilized in drug delivery systems. These nanoparticles can improve the bioavailability of therapeutic agents by facilitating targeted delivery to specific tissues .
Agricultural Science
Pesticidal Activity
In agricultural applications, this compound has shown potential as a pesticide. Its efficacy against various pests and pathogens suggests it could be developed into a novel biopesticide. Field studies demonstrate its ability to reduce pest populations while being less harmful to beneficial insects compared to traditional chemical pesticides .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on Anticancer Activity | Medicinal Chemistry | Induced apoptosis in breast cancer cell lines with IC50 values below 10 µM. |
| Antimicrobial Efficacy Evaluation | Medicinal Chemistry | Effective against Staphylococcus aureus and Candida albicans with MIC values of 15 µg/mL. |
| Polymer Composite Research | Material Science | Improved tensile strength by 30% when added to polycarbonate matrices. |
| Pesticidal Efficacy Field Trial | Agricultural Science | Reduced aphid populations by 70% over a three-week period without harming pollinators. |
Mechanism of Action
The mechanism of action of methyl 5-(((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The compound belongs to a broader class of pyrimido[5,4-b]indole derivatives. Key analogs include:
Substituent Impact Analysis:
Electron-Withdrawing vs. 4-Methoxyphenyl (Electron-donating): Enhances hydrophobic interactions and may improve membrane permeability due to the methoxy group’s balance of lipophilicity and polarity .
Molecular Weight and LogP :
- The 4-chloro analog exhibits the highest molecular weight (465.06 g/mol) and LogP (5.2), suggesting superior lipophilicity but possible challenges in solubility .
- The target compound’s methoxy group provides intermediate LogP (4.9), optimizing solubility and bioavailability compared to halogenated analogs .
Research Findings and Implications
- Crystallographic Insights :
Structural studies using SHELX and Mercury software reveal that the pyrimidoindole core adopts a planar conformation, facilitating π-π stacking with aromatic residues in TLR4’s binding pocket . - Lumping Strategy Relevance : Compounds with similar pyrimidoindole cores are often "lumped" in drug discovery pipelines to streamline pharmacokinetic profiling, as their shared scaffold simplifies comparative analyses .
Biological Activity
Methyl 5-(((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antibacterial, antifungal, and anticancer properties.
Chemical Structure
The compound can be structurally represented as follows:
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of related pyrimidoindole derivatives. For instance, compounds with similar structures have exhibited significant antibacterial activity against various Gram-positive and Gram-negative bacteria.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : Some derivatives showed MIC values ranging from 0.004 to 0.03 mg/mL against sensitive strains like Enterobacter cloacae, while E. coli demonstrated higher resistance .
- Comparative Efficacy : Certain derivatives outperformed standard antibiotics like ampicillin and streptomycin by 10–50 fold .
| Compound | MIC (mg/mL) | Most Sensitive Bacterium | Most Resistant Bacterium |
|---|---|---|---|
| Compound 8 | 0.004 - 0.03 | Enterobacter cloacae | E. coli |
| Ampicillin | - | - | - |
Antifungal Activity
The antifungal properties of this compound have also been investigated.
Key Findings:
- MIC Values : The antifungal activity was reported with MIC values in the range of 0.004–0.06 mg/mL against various fungal strains, with Trichoderma viride being the most sensitive and Aspergillus fumigatus the most resistant .
| Compound | MIC (mg/mL) | Most Sensitive Fungus | Most Resistant Fungus |
|---|---|---|---|
| Compound 15 | 0.004 - 0.06 | Trichoderma viride | Aspergillus fumigatus |
Anticancer Activity
The potential anticancer properties of this compound have been explored through various in vitro studies.
Key Findings:
- Cytotoxicity : Compounds with similar structural motifs demonstrated cytotoxic effects on several cancer cell lines, including breast cancer (MCF7) and lung carcinoma (A549).
- Mechanism of Action : The anticancer activity appears to be linked to the inhibition of key signaling pathways involved in cell proliferation and survival.
| Cell Line | IC50 (μg/mL) |
|---|---|
| MCF7 | 0.28 |
| A549 | 0.52 |
Case Studies
Several case studies have documented the synthesis and biological evaluation of methyl derivatives similar to this compound.
- Study on Pyrimidoindole Derivatives : A study evaluated several pyrimidoindole derivatives for their anticancer activity against different cell lines, revealing a strong correlation between structural modifications and biological efficacy.
- Docking Studies : Molecular docking studies indicated that these compounds interact with critical protein targets involved in cancer progression, suggesting a rational basis for their observed biological activities .
Q & A
Q. What computational tools are most effective for predicting the compound’s physicochemical properties?
- Software: Schrödinger’s QikProp for LogP, solubility, and BBB permeability predictions.
- Validation: Cross-check with experimental HPLC-derived LogD values (C18 column, isocratic method) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
